molecular formula C14H20N2O2 B6335621 Benzyl N-[(1-aminocyclopentyl)methyl]carbamate CAS No. 1353000-06-2

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate

Cat. No.: B6335621
CAS No.: 1353000-06-2
M. Wt: 248.32 g/mol
InChI Key: XYDOETUKOGBOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is known for its unique structure, which includes a benzyl group, an aminocyclopentyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with N-[(1-aminocyclopentyl)methyl]amine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and N-[(1-aminocyclopentyl)methyl]amine.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydroxide.

    Temperature: Room temperature to 40°C.

    Reaction Time: 2-4 hours.

The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Benzyl N-[(1-aminocyclopentyl)methyl]amine.

    Substitution: Substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of benzyl N-[(1-aminocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1-aminocyclohexyl)methyl]carbamate
  • Benzyl N-[(1-aminocyclopropyl)methyl]carbamate
  • Benzyl N-[(1-aminocyclobutyl)methyl]carbamate

Uniqueness

Benzyl N-[(1-aminocyclopentyl)methyl]carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

benzyl N-[(1-aminocyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(8-4-5-9-14)11-16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDOETUKOGBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.